Tetcyclacis

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetcyclacis is a plant growth retardant and impacts the shoot growth of sunflower, soybean, and maize seedlings grown and treated in hydroculture.

Wissenschaftliche Forschungsanwendungen

Inhibition of Abscisic Acid Catabolism

Tetcyclacis functions as an inhibitor of cytochrome P450 monooxygenases, which are enzymes responsible for the oxidative degradation of ABA. By inhibiting these enzymes, this compound increases ABA levels in plant tissues, facilitating enhanced physiological responses under stress conditions.

Case Study: ABA Dynamics in Plant Tissues

Research demonstrated that treating mesocotyl and internode tissues with this compound resulted in a significant increase in ABA content—up to 4.4 times compared to untreated controls. This increase was observed under various stress conditions, including salt stress and changes in pH levels. The study highlighted the compound's ability to enhance ABA flow from parenchyma cells into xylem vessels, thereby potentially improving plant resilience to environmental stresses .

| Treatment | J V (10⁻⁹ m³ s⁻¹) | J ABA (10⁻¹² mol m⁻² s⁻¹) | % Stimulation |

|---|---|---|---|

| Control (pH 5.8) | 0.12±0.03 | 1.03±0.42 | - |

| This compound (10⁻⁵ M) | 0.16±0.003 | 1.66±0.54 | 58 |

| 100 mM NaCl | 0.16±0.05 | 2.16±0.36 | 106 |

| pH 7.0 | 0.16±0.003 | 2.58±0.37 | 146 |

Agricultural Applications

This compound is also being explored for its potential role in herbicide development, particularly as a selective inhibitor for certain enzymatic pathways in plants.

Herbicide Development

Research indicates that this compound can be used in combination with other herbicides to enhance their efficacy against resistant weed species by targeting specific metabolic pathways involved in herbicide resistance . The compound's ability to inhibit enzyme activity related to herbicide metabolism makes it a valuable candidate for developing new herbicides that can manage resistant weed populations effectively.

Enhancing Seed Germination

Studies have shown that this compound can influence seed germination rates by modulating ABA levels within seeds. In experiments involving various seed types, the application of this compound led to improved germination rates under conditions where ABA typically inhibits germination . This application is particularly relevant for crops where timely germination is critical for successful cultivation.

Environmental Impact and Resistance Management

The use of this compound also raises important considerations regarding environmental impact and the management of resistance in agricultural systems. The increasing prevalence of resistant weed species necessitates innovative approaches to crop management, and compounds like this compound may play a crucial role in integrated pest management strategies.

Environmental Concerns

While the application of this compound offers potential benefits, there are concerns about the environmental fate of such compounds when used extensively in agriculture. Monitoring programs are essential to assess their impact on non-target organisms and overall ecosystem health .

Eigenschaften

CAS-Nummer |

77788-21-7 |

|---|---|

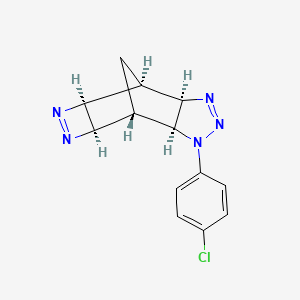

Molekularformel |

C13H12ClN5 |

Molekulargewicht |

273.72 g/mol |

IUPAC-Name |

(1R,2R,6S,7R,8R,11S)-5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodeca-3,9-diene |

InChI |

InChI=1S/C13H12ClN5/c14-6-1-3-7(4-2-6)19-13-9-5-8(12(13)17-18-19)10-11(9)16-15-10/h1-4,8-13H,5H2/t8-,9+,10+,11-,12-,13+/m1/s1 |

InChI-Schlüssel |

DPOWHSMECVNHAT-WTHWOGDNSA-N |

SMILES |

C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |

Isomerische SMILES |

C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2N=NN4C5=CC=C(C=C5)Cl)N=N3 |

Kanonische SMILES |

C1C2C3C(C1C4C2N=NN4C5=CC=C(C=C5)Cl)N=N3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(4-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4f)benzotriazole tetcyclacis |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.